A-Z Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: Synthesis, Characterization, and Handling
A-Z Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: Synthesis, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Bromomethyl)tetrahydro-2H-pyran is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized as a versatile electrophile for introducing the tetrahydropyranylmethyl moiety. This guide provides an in-depth examination of a robust and widely-used synthetic route—the Appel reaction—for its preparation from (tetrahydro-2H-pyran-2-yl)methanol. We will explore the underlying mechanism, provide a detailed, field-tested experimental protocol, and outline a comprehensive strategy for structural verification and purity assessment using modern analytical techniques. Furthermore, this document emphasizes critical safety and handling protocols to ensure safe and reproducible results in the laboratory.
Strategic Synthesis: The Appel Reaction
Rationale for Method Selection
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. While several reagents can achieve this, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), the Appel reaction is often the method of choice for substrates like (tetrahydro-2H-pyran-2-yl)methanol.[1]
The primary advantage of the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), lies in its exceptionally mild and near-neutral reaction conditions.[2][3] This is crucial for the tetrahydropyran (THP) ring system, which can be sensitive to the harsh acidic conditions of alternative methods, potentially leading to undesired ring-opening byproducts. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, ensuring high conversion rates.[4]
Reaction Mechanism Deep Dive
The Appel reaction proceeds through a well-established, multi-step mechanism involving the activation of the alcohol.[2][3][5]
-
Activation of PPh₃: Triphenylphosphine, a potent nucleophile, attacks one of the bromine atoms on carbon tetrabromide. This generates a phosphonium salt intermediate and the tribromomethanide anion (CBr₃⁻).
-
Proton Transfer: The tribromomethanide anion is a strong base and promptly deprotonates the starting alcohol, forming an alkoxide and bromoform (CHBr₃).
-
Alkoxyphosphonium Salt Formation: The newly formed alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming a key intermediate, the alkoxyphosphonium salt.
-
Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom of the CH₂-O group. This Sₙ2 displacement results in the formation of the desired product, 2-(bromomethyl)tetrahydro-2H-pyran, with an inversion of stereochemistry if the carbon were chiral.[1][4] The thermodynamic driving force is the concurrent formation of triphenylphosphine oxide.[4]
Visualization of the Appel Reaction Mechanism
Caption: Mechanism of the Appel reaction for alcohol bromination.
Experimental Protocol & Workflow
This section provides a detailed, step-by-step protocol for the synthesis and subsequent purification of 2-(bromomethyl)tetrahydro-2H-pyran.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| (Tetrahydro-2H-pyran-2-yl)methanol | 116.16 | 5.00 g | 43.0 | Starting Material |
| Carbon Tetrabromide (CBr₄) | 331.63 | 15.6 g | 47.3 (1.1 eq) | Toxic solid, handle in fume hood |
| Triphenylphosphine (PPh₃) | 262.29 | 12.4 g | 47.3 (1.1 eq) | Solid, irritant |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Anhydrous, solvent |
| Silica Gel | - | As needed | - | For column chromatography |
| Hexane / Ethyl Acetate | - | As needed | - | Eluent for chromatography |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (tetrahydro-2H-pyran-2-yl)methanol (5.00 g, 43.0 mmol) and carbon tetrabromide (15.6 g, 47.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Reagent Addition: Slowly add triphenylphosphine (12.4 g, 47.3 mmol) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting alcohol spot (lower Rƒ) and the appearance of a new product spot (higher Rƒ) indicates completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM.
-
The resulting crude residue will contain the product, triphenylphosphine oxide, and excess reagents.
-
-
Purification (Silica Gel Chromatography):
-
Slurry the crude residue with a small amount of silica gel and dry it.
-
Prepare a silica gel column packed in hexane.
-
Load the dried crude material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Self-Validation: The product is significantly less polar than the triphenylphosphine oxide byproduct, which will remain on the column.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 2-(bromomethyl)tetrahydro-2H-pyran as a colorless to pale yellow liquid.[6][7]
Overall Synthesis and Characterization Workflow
Caption: Workflow from synthesis to final product validation.
Comprehensive Characterization
An orthogonal analytical approach is essential to unambiguously confirm the structure and purity of the synthesized 2-(bromomethyl)tetrahydro-2H-pyran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.[8]
-
¹H NMR (Proton NMR): Provides information on the electronic environment and connectivity of hydrogen atoms. The key diagnostic signals are the diastereotopic protons of the -CH₂Br group, which will appear as two distinct multiplets (doublet of doublets) due to coupling with the adjacent methine proton on the THP ring.
-
¹³C NMR (Carbon NMR): Confirms the carbon skeleton. The most downfield signal (excluding the solvent) will be the carbon of the -CH₂Br group, shifted by the electronegative bromine atom.
Table of Expected NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₂Br | ~3.4 - 3.6 (m, 2H) | ~36-38 |
| Ring CH-O | ~3.9 - 4.1 (m, 1H) | ~77-79 |
| Ring CH₂-O | ~3.3 - 3.5 (m, 1H) | ~68-70 |
| Ring CH₂'s | ~1.4 - 1.9 (m, 6H) | ~22-32 |
Note: Exact chemical shifts may vary slightly based on solvent and instrument calibration.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-(bromomethyl)tetrahydro-2H-pyran (C₆H₁₁BrO), the expected molecular weight is approximately 179.05 g/mol .[10][11] A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. For this molecule, the most significant features will be:
-
C-H stretching (alkane): Strong bands in the 2850-3000 cm⁻¹ region.
-
C-O stretching (ether): A strong, characteristic band around 1080-1120 cm⁻¹.
-
The absence of a broad O-H stretch (~3300 cm⁻¹) from the starting alcohol is a crucial indicator of a successful reaction.
Safety, Handling, and Storage
4.1. Reagent Safety
-
Carbon Tetrabromide (CBr₄): Toxic and harmful if swallowed or inhaled.[12] It can cause severe eye and skin irritation.[13] Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14]
-
Triphenylphosphine (PPh₃): May cause skin and respiratory irritation. Avoid creating dust.[14]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.
4.2. Product Handling and Storage
-
2-(Bromomethyl)tetrahydro-2H-pyran: Causes skin, eye, and respiratory system irritation.[15] Handle with standard PPE.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
4.3. Waste Disposal
-
Dispose of all chemical waste, including residual reagents and solvents, according to institutional and local environmental regulations.[12] Halogenated organic waste should be collected in a designated container.
References
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Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]
-
Wikipedia. (2023). Appel reaction. Retrieved from [Link]
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OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]
-
Name-Reaction.com. (2026). Appel Reaction. Retrieved from [Link]
-
International Labour Organization. (2021). ICSC 0474 - CARBON TETRABROMIDE. Retrieved from [Link]
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Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. Retrieved from [Link]
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MDPI. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
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